3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one
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Overview
Description
3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromenone core fused with a naphthofuran moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like triethylamine. The reaction mixture is usually stirred at room temperature for several hours, followed by refluxing in acidic conditions to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the employment of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the chromenone and naphthofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit protein tyrosine phosphatases, which play a role in cell signaling pathways. Additionally, the compound’s antioxidant properties can help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan derivatives: These compounds share the naphthofuran moiety and exhibit similar biological activities.
Chromenone derivatives: Compounds with a chromenone core that have diverse pharmacological properties
Uniqueness
3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .
Properties
CAS No. |
353497-65-1 |
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Molecular Formula |
C21H12O4 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-3-hydroxychromen-4-one |
InChI |
InChI=1S/C21H12O4/c22-19-14-7-3-4-8-16(14)25-21(20(19)23)18-11-15-13-6-2-1-5-12(13)9-10-17(15)24-18/h1-11,23H |
InChI Key |
IZCGSMWONUFAEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=C(C(=O)C5=CC=CC=C5O4)O |
Origin of Product |
United States |
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